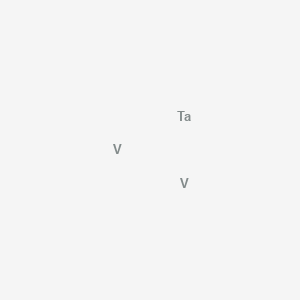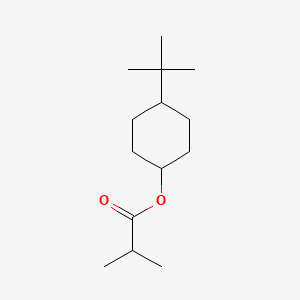
4-tert-Butylcyclohexyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexane ring, and an isobutyrate ester group is attached to the same ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylcyclohexyl isobutyrate can be synthesized through the esterification of 4-tert-butylcyclohexanol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by esterification with isobutyric acid. The hydrogenation step is typically carried out in the presence of a rhodium catalyst and a solvent, such as ethanol or methanol . The esterification step is similar to the laboratory synthesis, involving a strong acid catalyst and reflux conditions.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohexyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-tert-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-tert-Butylcyclohexanone
Reduction: 4-tert-Butylcyclohexanol
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butylcyclohexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohexyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexyl acrylate
- 4-tert-Butylcyclohexanol
Uniqueness
4-tert-Butylcyclohexyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in applications where specific reactivity or properties are required .
Properties
CAS No. |
5451-57-0 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
RMCOAKZBTKDTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
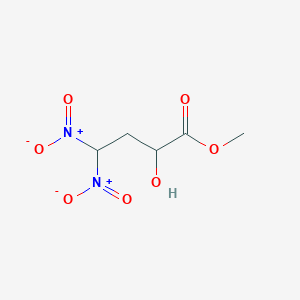
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


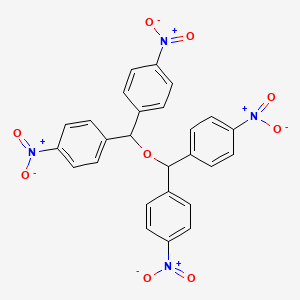


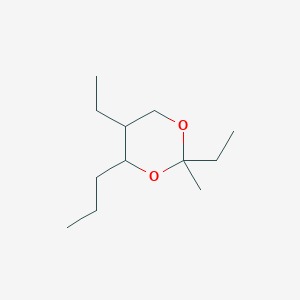
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
